molecular formula C8H8O3 B161883 2-Hydroxy-6-methylbenzoic acid CAS No. 567-61-3

2-Hydroxy-6-methylbenzoic acid

Cat. No. B161883
CAS RN: 567-61-3
M. Wt: 152.15 g/mol
InChI Key: HCJMNOSIAGSZBM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid where the hydrogen ortho to the carboxylic acid group is substituted by a methyl group . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and is also produced in various fungi, including P. patulum, where it is a precursor to the toxin patulin . This polyketide is a key structural moiety for many different antibiotic and anticancer agents, including chlorothricin, maduropeptin, neocarzinostatin, and terreic acid .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-methylbenzoic acid is represented by the linear formula C8H8O3 . The InChI code is 1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) and the InChI key is HCJMNOSIAGSZBM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Hydroxy-6-methylbenzoic acid is a white solid . It has a molecular weight of 152.15 . The storage temperature is ambient temperature .

Scientific Research Applications

Synthesis in Pharmaceuticals

2-Hydroxy-6-methylbenzoic acid plays a significant role in the synthesis of various pharmaceutical compounds. For instance, it's a constituent in the synthesis of aromatic constituents of calichemicins, a group of antibiotics. This synthesis involves polysubstituted aromatic carboxylic acids, including 2-Hydroxy-6-methylbenzoic acid, through a preparative scale synthesis from readily available compounds (Laak & Scharf, 1989).

Role in Biochemical Pathways

2-Hydroxy-6-methylbenzoic acid is involved in various biochemical pathways. For instance, it has been identified as a metabolite in the degradation of certain compounds under methanogenic conditions. Specifically, its transformation to 3-methylbenzoic acid by an anaerobic consortium has been observed, demonstrating its role in complex biochemical processes (Bisaillon et al., 1991).

Application in Organic Chemistry Research

In organic chemistry research, 2-Hydroxy-6-methylbenzoic acid is utilized in the study and synthesis of various organic compounds. For example, it has been used in the synthesis of novel Schiff base derivatives containing thiophene rings, indicating its utility in the development of new organic molecules (Ermiş, 2018).

Environmental Studies

Studies involving 2-Hydroxy-6-methylbenzoic acid also extend to environmental science. For instance, its degradation products and kinetics have been studied in the context of photodegradation of parabens, which are common pollutants. This research provides insights into the environmental impact and degradation pathways of these compounds (Gmurek et al., 2015).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-Hydroxy-6-methylbenzoic acid have been explored for their potential applications. For example, novel derivatives of the benzo[b][1,6]naphthyridine system, which includes 2-Hydroxy-6-methylbenzoic acid, have been synthesized and evaluated for their cytotoxic properties, indicating a potential for development in cancer research (Deady & Rogers, 2006).

Safety And Hazards

2-Hydroxy-6-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

2-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMNOSIAGSZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205257
Record name 6-Methylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methylbenzoic acid

CAS RN

567-61-3
Record name 6-Methylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylsalicylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403256
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5352FE23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Step 1 A solution of ethyl 2-hydroxy-6-methylbenzoate (2.04 g, 11.32 mmol) in methanol (25 mL) was treated at rt with 1 M aqueous sodium hydroxide (45.3 mL, 45.3 mmol) and the mixture was heated at reflux for 6 h. The mixture was cooled to rt and the methanol was removed under vacuum. The aqueous residue was treated with 1 M hydrochloric acid to pH ca. 1. The precipitate was collected by filtration, washed with water and dried under vacuum to give 2-hydroxy-6-methylbenzoic acid as a white solid (1.62 g, 94%). 1H NMR (400 MHz, methanol-d4) δ 7.26 (1H, t, J=7.92 Hz), 6.75 (2H, t, J=7.92 Hz), 2.55 (3H, s). Mass spectrum m/z 153.1 (M+H)+.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a solution of 2-methoxy-6-methylbenzoic acid ethyl ester (5 g, 25.77 mmol) and NaOH (6.18 g, 154.64 mmol) in EtOH (100 mL) and water (40 mL) was stirred at reflux for 24 hours. EtOH was then removed using a rotary evaporator and the aqueous was acidified with HCl (1 N) to pH=4. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded 4.25 g, of 2-methoxy-6-methylbenzoic acid (100%) as a white solid. To a solution of 2-methoxy-6-methylbenzoic acid (1.66 g, 10 mmol) in CH2Cl2 (80 mL) at room temperature was added BBr3 in CH2Cl2 (20 mL, 20 mmol). The reaction mixture was stirred at room temperature for 20 hour and then concentrated using a rotary evaporator. The resulting residue was re-dissolved in CH2Cl2 (50 mL), diluted with HCl (0.5 N), extracted with CH2Cl2 (3×100 mL) and concentrated using a rotary evaporator to afford 1.52 g of 2-hydroxy-6-methylbenzoic acid (100%). To a solution of 2-hydroxy-6-methylbenzoic acid (1.52 g, 10 mmol) in THF (50 mL) at room temperature was slowly added CH3Li in ether (22 mL, 35 mmol) and the suspension was stirred at 60° C. for 6 hour. The reaction was quenched with HCl (0.5 N) aqueous and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded 1 g of 2′-hydroxy-6′-methylacetophenone (67%) as a brown oil. A solution of 2′-hydroxy-6′-methylacetophenone (1.0 g, 6.67 mmol) in CH2Cl2 (50 mL) at room temperature was mixed with isonicotinoyl chloride hydrochloride (2.136 g, 12 mmol) and triethylamine (3.9 mL, 28 mmol) sequentially. The resulting mixture was stirred at room temperature for 2 hours, quenched with water, and extracted with CH2Cl2 (3×100 mL) The volume was reduced using a rotary evaporator to minimal and triturated with hexanes. The solid was collected by filtration to afford 1.2 g of the corresponding isonicotinic aryl ester (70%). A solution of the above isonicotinic aryl ester (1.2 g, 4.70 mmol) in THF (50 mL) was mixed with potassium tert-butoxide (2.24 g, 20 mmol) and stirred at 65° C. for 2hours. The reaction was quenched with water and acidified with HCl (0.5 N) to pH=6. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded a yellow solid residue. It was purified by column (SiO2, hexane/EtOAc=1:1) to provide 0.72 g of the diketone (60%). A solution of the above diketone (0.7 g, 2.745 mmol) in HOAc (50 mL) was stirred at reflux for 2 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water and neutralized with NaOH (0.5 N) to pH=8. The solid was collected by filtration and washed with water and hexanes sequentially to afford 0.32 g of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one as a light yellow solid (49%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
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Reaction Step Three
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20 mL
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In a solution of 2-methoxy-6-methylbenzoic acid ethyl ester (5 g, 25.77 mmol) and NaOH (6.18 g, 154.64 mmol) in EtOH (100 mL) and water (40 mL) was stirred at reflux for 24 hours. EtOH was then removed using a rotary evaporator and the aqueous was acidified with HCl (1 N) to pH=4. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded 4.25 g of 2-methoxy-6-methylbenzoic acid (100%) as a white solid. To a solution of 2-methoxy-6-methylbenzoic acid (3.5 g, 21 mmol) in CH2Cl2 (100 mL) at room temperature was added BBr3 in CH2Cl2 (42 mL, 42 mmol). The reaction mixture was stirred at room temperature for 14 hrs and then concentrated using a rotary evaporator. The resulting residue was re-dissolved in CH2Cl2 (50 mL), diluted with HCl (0.5 N), extracted with CH2Cl2 (3×100 mL) and concentrated using a rotary evaporator to afford 3.3 g of 2-hydroxy-6-methylbenzoic acid (100%). To a solution of 2-hydroxy-6-methylbenzoic acid (3.3 g, 21.7 mmol) in THF (200 mL) at room temperature was slowly added CH3Li in ether (47 mL, 76 mmol) and the suspension was stirred at 60° C. for 6 hour. The reaction was quenched with HCl (0.5 N) aqueous and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded an oily residue. It was purified by column (SiO2, hexane/EtOAc=4:1) to provide 3 g of 2′-hydroxy-6′-methylacetophenone (92%) as a light yellow oil. A solution of 2′-hydroxy-6′-methylacetophenone (1.5 g, 10 mmol) in CH2Cl2 (50 mL) at room temperature was mixed with isonicotinoyl chloride hydrochloride (2.0 g, 11 mmol) and triethylamine (4.9 mL, 35 mmol) sequentially. The resulting mixture was stirred at room temperature for 14 hours, quenched with water, and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded a solid residue. It was purified by column (SiO2, hexane/EtOAc=3:1) to provide 1.5 g of the corresponding isonicotinic aryl ester (59%) as a light yellow solid. A solution of the above isonicotinic aryl ester (1.5 g, 5.88 mmol) in THF (100 mL) was mixed with potassium tert-butoxide (1.384 g, 12.35 mmol) and stirred at reflux for 2 hours. The reaction was quenched with water and acidified with HCl (0.5 N) to pH=6. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded a yellow solid residue. It was purified by column (SiO2, hexane/EtOAc=1:1) to provide 1.2 g of the diketone (80%). A solution of the above diketone (1.2 g, 24.71 mmol) in HOAc (100 mL) was stirred at reflux for 2 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water and neutralized with NaOH (0.5 N) to pH=8. The solid was collected by filtration and washed with water and hexanes sequentially to afford 1 g of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one as a light yellow solid (89%). A solution of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one (0.85 g, 3.59 mmol) in dry carbon tetrachloride (250 mL) was mixed with NBS (0.67 g, 3.77 mmol) and benzyl peroxide (0.1 g, 0.422 mmol). The reaction mixture was stirred at reflux for 6 hours. After cooling the solvent was removed and the residue was further washed with hot water to get rid of succinimide. The solid was then purified by column (SiO2, hexanes/EtOAc=1:1) to yield 0.61 g of bromide (54%). A solution of the above bromide (0.61 g, 1.93 mmol) and NaOAc (1.82 g, 22.15 mmol) in HOAc (50 mL) was stirred at reflux for 6 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water, extracted with CH2Cl2 (3×100 mL), and concentrated using a rotary evaporator. The solid was purified by column (SiO2, hexanes/EtOAc/MeOH=2:2:1) to yield 0.3 g of the corresponding acetate (53%). A solution of the above acetate (0.3 g, 1.01 mmol) and potassium carbonate (0.414 g, 3.0 mmol) in MeOH (30 mL) and water (3 mL) was stirred at room temperature for 48 hours. MeOH was removed using a rotary evaporator and the resulting mixture was further diluted with water (25 mL) to get a suspension. The solid was collected by filtration and washed with water and hexanes to yield 0.16 g of 5-hydroxymethyl intermediate (65%) as a light yellow solid. A suspension of the above intermediate (0.114 g, 0.45 mmol) in ethyl ether (10 mL) was mixed with HCl in ether (10 mL, 20 mmol) and the mixture was stirred at room temperature for 2 hours to get a even finer suspension. The solid was collected by filtration and washed with hexanes to yield 0.126 g of 5-(hydroxymethyl)-2-(pyridinyl)-4H-chromen-4-one (96%) as a light yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
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42 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylbenzoic acid
Reactant of Route 2
2-Hydroxy-6-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-6-methylbenzoic acid
Reactant of Route 4
2-Hydroxy-6-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-6-methylbenzoic acid
Reactant of Route 6
2-Hydroxy-6-methylbenzoic acid

Citations

For This Compound
203
Citations
AJ Birch, RA Massy-Westropp… - Australian Journal of …, 1955 - CSIRO Publishing
… It produces considerable quantities of 2-hydroxy-6-methylbenzoic acid (VII) when grown on a glucose medium. The mould would have no difficulty in producing acetic acid by known bio…
Number of citations: 144 www.publish.csiro.au
DJ Roberts, PM Fedorak… - Applied and environmental …, 1990 - Am Soc Microbiol
… HPLC analyses of authentic samples of 2-hydroxy4-methylbenzoic acid and 2-hydroxy-6-methylbenzoic acid showed that the former had the same retention time as the second most …
Number of citations: 58 journals.asm.org
FM Hauser, SA Pogany - Synthesis, 1980 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 50 www.thieme-connect.com
H Zhang, Y Xiong, H Zhao, Y Yi, C Zhang, C Yu… - Journal of the Taiwan …, 2013 - Elsevier
… fractionation and identified as 2-hydroxy-6-methylbenzoic acid based on spectral analysis … The results show that 2-hydroxy-6-methylbenzoic acid has potential for poultry and aquatic …
Number of citations: 34 www.sciencedirect.com
H Raistrick, P Simonart - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… The chloroform extracts yielded a brown crystalline material (crude 2-hydroxy-6-methylbenzoic acid; yield 61-2 g., corresponding to 0-72 % of the glucose metabolised). The ether …
Number of citations: 27 www.ncbi.nlm.nih.gov
X Yang, G Strobel, A Stierle, WM Hess, J Lee, J Clardy - Plant Science, 1994 - Elsevier
… primarily in the intercellular spaces of tissues in the phloem/cambial region of the tree limbs producing two antibiotic substances: altersolanol A and 2-hydroxy-6-methylbenzoic acid. …
Number of citations: 137 www.sciencedirect.com
R Urbancik - Japanese Journal of Tuberculosis, 1958 - cabdirect.org
… more toxic substances p-nitrobenzoic acid, 2-hydroxy-6-methylbenzoic acid and 2-hydroxy-6-… a small chemotherapeutic effect and 2-hydroxy-6-methylbenzoic acid no effect.-MH Pierce. …
Number of citations: 1 www.cabdirect.org
TH Jones, MS Blum, HM Fales - Synthetic Communications, 1981 - Taylor & Francis
… formed by treatment of 1 with two equivalents of n-butyllithium, reacts with dry ice to produce 2-hydroxy-6-methylbenzoic acid, it fails to condense with electrophiles such as acetyl …
Number of citations: 15 www.tandfonline.com
C Shao, Z Guo, H Peng, G Peng, Z Huang… - Chemistry of Natural …, 2007 - Springer
… A new isoprenyl phenyl ether, 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid methyl ester (1), together with 4-hydroxybenzoic acid (2), 2-hydroxy-6-methylbenzoic acid (3), and 4-…
Number of citations: 24 link.springer.com
GA Snow - Biochemical Journal, 1965 - portlandpress.com
… Mycobactin T resembles mycobactin P in structure but differs in the following respects: (a) the aromatic acid residue is salicylic acid in place of 2-hydroxy-6-methylbenzoic acid; (b) the …
Number of citations: 127 portlandpress.com

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